![molecular formula C38H50N8O10S2 B1496556 (3S)-3-乙酰氨基-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-氨基-4-甲硫烷基-1-氧代丁烷-2-基]氨基]-3-(1H-吲哚-3-基)-1-氧代丙烷-2-基]氨基]-2-氧代乙基]氨基]-4-甲硫烷基-1-氧代丁烷-2-基]氨基]-3-(4-羟苯基)-1-氧代丙烷-2-基]氨基]-4-氧代丁酸 CAS No. 89911-64-8](/img/structure/B1496556.png)
(3S)-3-乙酰氨基-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-氨基-4-甲硫烷基-1-氧代丁烷-2-基]氨基]-3-(1H-吲哚-3-基)-1-氧代丙烷-2-基]氨基]-2-氧代乙基]氨基]-4-甲硫烷基-1-氧代丁烷-2-基]氨基]-3-(4-羟苯基)-1-氧代丙烷-2-基]氨基]-4-氧代丁酸
描述
Cholecystokinin (26-31) (non-sulfated): is a peptide hormone fragment found in the gut and brain. It is an N-terminal fragment of cholecystokinin, a peptide hormone that stimulates digestion, regulates satiety, and is associated with anxiety . The non-sulfated form of cholecystokinin (26-31) is less active compared to its sulfated counterpart .
科学研究应用
Cholecystokinin (26-31) (non-sulfated) has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in digestion, satiety regulation, and anxiety-related pathways.
Medicine: Explored for potential therapeutic applications in gastrointestinal disorders and anxiety management.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
作用机制
Cholecystokinin (26-31) (non-sulfated) exerts its effects by binding to cholecystokinin receptors (CCK1 and CCK2) located in the gut and brain. This binding stimulates pancreatic enzyme secretion, gallbladder contraction, and gut motility. It also regulates satiety and inhibits acid secretion from the stomach. In the brain, cholecystokinin acts as a neurotransmitter, modulating anxiety and other behaviors .
准备方法
Synthetic Routes and Reaction Conditions: Cholecystokinin (26-31) (non-sulfated) can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods: Industrial production of cholecystokinin (26-31) (non-sulfated) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring the peptide’s purity and quality .
化学反应分析
Types of Reactions: Cholecystokinin (26-31) (non-sulfated) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions involving its amino acid residues.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds.
Substitution: Amino acid residues can be substituted using specific reagents under controlled conditions.
Major Products: The major products formed from these reactions include modified peptide fragments with altered amino acid sequences or functional groups .
相似化合物的比较
Similar Compounds:
Cholecystokinin (26-31) (sulfated): More active form due to the presence of sulfate groups.
Cholecystokinin (26-33) (non-sulfated): Longer peptide fragment with similar functions.
Cholecystokinin (30-33) (non-sulfated): Shorter fragment with distinct biological activities.
Uniqueness: Cholecystokinin (26-31) (non-sulfated) is unique due to its specific sequence and lack of sulfation, which affects its activity and interactions with receptors. This makes it a valuable tool for studying the role of sulfation in peptide hormone function .
属性
IUPAC Name |
(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N8O10S2/c1-21(47)42-31(18-33(50)51)38(56)46-29(16-22-8-10-24(48)11-9-22)36(54)45-28(13-15-58-3)35(53)41-20-32(49)43-30(37(55)44-27(34(39)52)12-14-57-2)17-23-19-40-26-7-5-4-6-25(23)26/h4-11,19,27-31,40,48H,12-18,20H2,1-3H3,(H2,39,52)(H,41,53)(H,42,47)(H,43,49)(H,44,55)(H,45,54)(H,46,56)(H,50,51)/t27-,28-,29-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUIRLWWYUBVSM-QKUYTOGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N8O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
843.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1496475.png)
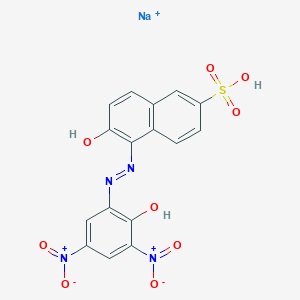
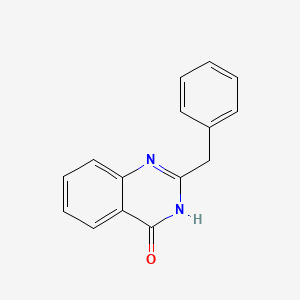
![Phenol, 2,2'-[6-(2,4-dibutoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-butoxy-](/img/structure/B1496478.png)
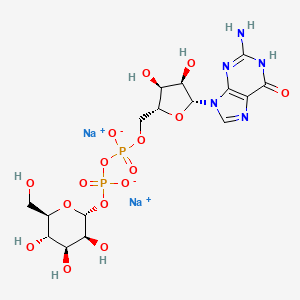

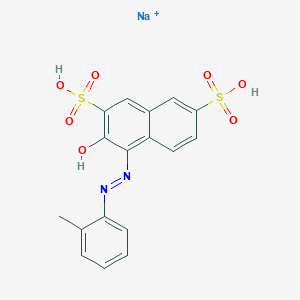
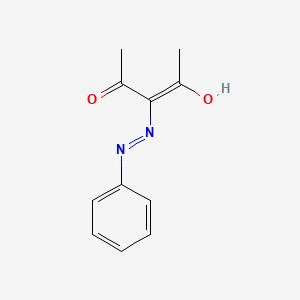
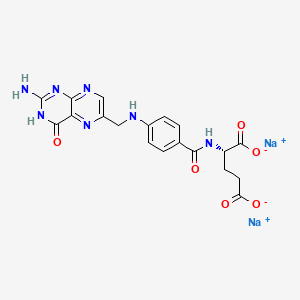


methanone oxime](/img/structure/B1496499.png)
![[[(2R,3S,4R,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1496501.png)